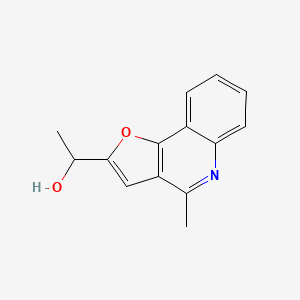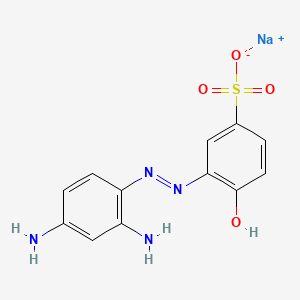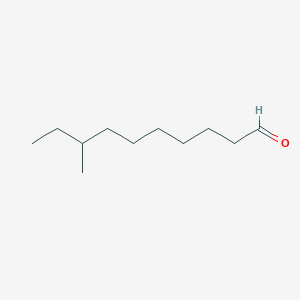
8-Methyldecanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyldecanal is an organic compound with the molecular formula C11H22O. It is an aldehyde, characterized by the presence of a formyl group (-CHO) attached to a carbon chain. This compound is known for its distinctive aroma and is found naturally in certain citrus fruits, such as yuzu (Citrus junos) and Australian finger lime (Citrus australasica) . It is widely used in the flavor and fragrance industry due to its pleasant scent.
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of this compound often begins with 6-chloro-1-hexanol.
Hydroxyl Protection: The hydroxyl group of 6-chloro-1-hexanol is protected using dihydropyran catalyzed by para-toluene sulfonic acid, forming 6-chloro-hexyl tetrahydropyran ether.
Grignard Reaction: The protected compound reacts with magnesium turnings to form a Grignard reagent, which then reacts with 1-bromo-2-methyl-butane under the catalysis of cuprous bromide to yield 8-methyl-sunny tetrahydropyran ether.
Deprotection: The protecting group is removed under acidic conditions to generate 8-methyl-1-decyl alcohol.
Oxidation: Finally, 8-methyl-1-decyl alcohol is oxidized using 2,2,6,6-tetramethylpiperidinyloxy to produce this compound
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of common raw materials, mild reaction conditions, and high-yielding steps to ensure cost-effectiveness and efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohol, 8-methyl-1-decanol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Pyridine chlorochromate (PCC) or 2,2,6,6-tetramethylpiperidinyloxy.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Grignard reagents or organolithium compounds.
Major Products:
Oxidation: 8-Methyldecanoic acid.
Reduction: 8-Methyl-1-decanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
8-Methyldecanal has a wide range of applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of other organic compounds.
Biology: Its enantiomers are studied for their distinct olfactory properties and their roles in natural products.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is a key ingredient in the flavor and fragrance industry, used in the formulation of perfumes, food flavors, and other scented products
Wirkmechanismus
The mechanism of action of 8-Methyldecanal primarily involves its interaction with olfactory receptors, leading to the perception of its characteristic aroma. The molecular targets include specific olfactory receptor proteins that bind to the compound, triggering a signal transduction pathway that results in the sensation of smell .
Vergleich Mit ähnlichen Verbindungen
6-Methyloctanal: Another aldehyde with a similar structure, found in yuzu essential oil.
Decanal: A straight-chain aldehyde with a similar molecular weight but lacking the methyl group at the 8th position.
Nonanal: A shorter aldehyde with nine carbon atoms.
Uniqueness: 8-Methyldecanal is unique due to its branched structure and the presence of the methyl group at the 8th position, which imparts distinct olfactory properties. Its enantiomers also exhibit different scent characteristics, making it valuable in the fragrance industry .
Eigenschaften
CAS-Nummer |
127793-88-8 |
|---|---|
Molekularformel |
C11H22O |
Molekulargewicht |
170.29 g/mol |
IUPAC-Name |
8-methyldecanal |
InChI |
InChI=1S/C11H22O/c1-3-11(2)9-7-5-4-6-8-10-12/h10-11H,3-9H2,1-2H3 |
InChI-Schlüssel |
VXUUJYSSICSSIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CCCCCCC=O |
Dichte |
0.879-0.919 (20 °) |
Physikalische Beschreibung |
colorless liquid/ citrus/green odor |
Löslichkeit |
very slightly soluble Soluble (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Bis[2-[(2-aminobenzoyl)oxy]ethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B12690028.png)
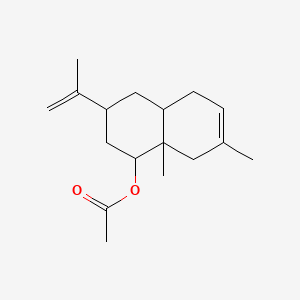




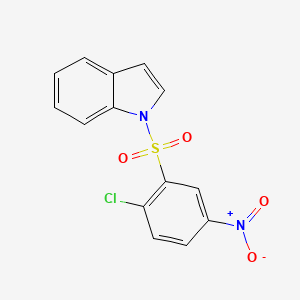
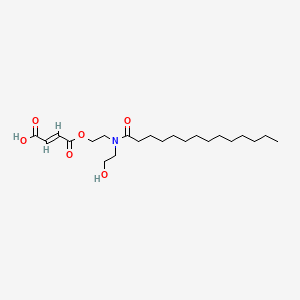
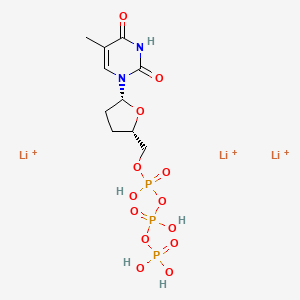
![13-oxa-3,23-dithiahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(16),2(10),4(9),11,14,17,19,21-octaene-5,7-dione](/img/structure/B12690087.png)
